2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide is a chiral acetamide derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The acetamide moiety is linked to a stereochemically defined (1S)-1-phenylethyl group, which may influence its biological activity and pharmacokinetic properties. Its synthesis likely involves catalytic hydrogenation or coupling reactions, as seen in related compounds (e.g., and ) .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O/c1-10(11-5-3-2-4-6-11)22-15(23)8-14-13(17)7-12(9-21-14)16(18,19)20/h2-7,9-10H,8H2,1H3,(H,22,23)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUYXDNGZZTJT-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane, acetonitrile, and reagents such as triethylamine and N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.
Scientific Research Applications
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Preparation of 3-chloro-5-(trifluoromethyl)pyridine |
| 2 | Reaction with acetamide in the presence of a base |
| 3 | Purification through recrystallization or chromatography |
Chemistry
In synthetic chemistry, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes. Its ability to influence receptor activity may lead to therapeutic applications in treating various diseases.
Key Mechanisms of Action :
- Allosteric Modulation : Alters receptor conformation and function.
- Receptor Trafficking : Affects internalization and recycling of GPCRs.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Related compounds have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
- Cytotoxicity : Studies suggest selective cytotoxic effects against cancer cell lines while sparing normal cells, indicating potential for cancer treatment applications.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, relevant to neurodegenerative diseases.
Industrial Applications
Due to its structural properties, this compound is also explored for use in developing agrochemicals such as herbicides and insecticides. Its interaction with biological systems makes it a candidate for designing effective agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity :
- Fluopyram () demonstrates fungicidal activity due to its trifluoromethylbenzamide group and ethyl linker, which enhance binding to succinate dehydrogenase . The target compound’s (1S)-1-phenylethyl group may confer stereoselective interactions, though its exact role requires further study.
- The 4-chlorobenzyl analog () lacks reported bioactivity, suggesting that the phenylethyl group’s stereochemistry or bulkier substituents (e.g., triazolyl-sulfanyl in ) are critical for target engagement .
Toxicity and Safety: Fluopyram is associated with thyroid carcinogenicity in animal studies, highlighting the importance of substituent choice in toxicity profiles .
Key Observations:
- Lipophilicity : All compounds exhibit moderate lipophilicity (LogP ~3.5–3.8), suitable for membrane penetration in agrochemical or pharmaceutical contexts.
- Synthetic Complexity: The target compound’s stereospecific synthesis may require chiral catalysts (e.g., palladium or rhodium, as in ), increasing production costs compared to non-chiral analogs .
Research Findings and Implications
- Agrochemical Potential: The pyridinyl-acetamide scaffold is prevalent in fungicides (e.g., fluopyram) and herbicides, suggesting the target compound could be optimized for similar uses .
- Toxicity Concerns : Structural similarities to fluopyram warrant rigorous toxicological evaluation, particularly regarding endocrine disruption .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide (CAS No. 955975-71-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H14ClF3N2O
- Molecular Weight : 342.75 g/mol
- IUPAC Name : this compound
- Melting Point : 206 - 208 °C
The compound primarily acts as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are critical in various physiological processes and are common targets in drug discovery. The modulation can influence receptor activation and downstream signaling pathways, which may result in therapeutic effects.
Key Mechanisms:
- Allosteric Modulation : The compound binds to sites distinct from the orthosteric site, altering receptor conformation and function.
- Receptor Trafficking : It may affect the internalization and recycling of GPCRs, influencing their availability on the cell surface.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics.
- Mechanism : Induction of apoptosis via the mitochondrial pathway was confirmed through caspase activation assays.
-
Neuroprotective Effects :
- Objective : Investigate potential neuroprotective properties in models of neurodegeneration.
- Findings : The compound reduced oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents.
- : Suggests a role in protecting neuronal integrity and function.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential nucleophilic aromatic substitution (SNAr) and coupling reactions. For example:
Pyridine functionalization : Introduce the trifluoromethyl and chloro groups via halogen exchange or catalytic cross-coupling (e.g., Pd-mediated coupling for trifluoromethylation).
Acetamide formation : React the pyridine intermediate with (1S)-1-phenylethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C.
- Optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr, and monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements are achieved by controlling stoichiometry (1.2–1.5 eq. amine) and anhydrous conditions .
Q. Which analytical techniques are essential for confirming structural integrity and enantiomeric purity?
- Structural confirmation :
- 1H/13C/19F NMR : Assign peaks to verify substituent positions (e.g., pyridine C-F coupling in 19F NMR).
- HRMS : Validate molecular formula (C16H13ClF3N2O).
- Enantiomeric purity :
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve (S)- and (R)-enantiomers.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained .
Q. How can aqueous solubility be improved for in vivo studies without compromising bioactivity?
- Strategies :
- Salt formation : Protonate the pyridine nitrogen with HCl to enhance hydrophilicity.
- Co-solvents : Use PEG-400 or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin).
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide carbonyl.
- Assessment : Measure solubility via shake-flask method (pH 1–7.4) and validate stability under physiological conditions .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to identify critical functional groups for bioactivity?
- Approach :
Substituent variation : Synthesize analogs with halogen replacements (Br, F), pyridine ring modifications, or stereoisomeric phenylethyl groups.
Bioassays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
Computational modeling : Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: e.g., 4U5J for kinase targets).
- Case study : Trifluoromethyl positioning in analogous pyridine derivatives increased kinase inhibition by 3-fold .
Q. What methodologies resolve contradictions in reported biological activity data for similar acetamide derivatives?
- Root causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurities.
- Solutions :
- Standardization : Replicate assays under controlled conditions (e.g., 1 mM ATP, pH 7.4).
- Purity validation : Use HPLC-DAD/MS (>95% purity) and ICP-MS to rule out metal contaminants.
- Orthogonal assays : Combine enzymatic assays with surface plasmon resonance (SPR) for binding affinity validation .
Q. How can metabolic pathways be investigated in preclinical models to guide lead optimization?
- Experimental design :
In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
Radiolabeling : Synthesize 14C-labeled compound (e.g., at the acetamide carbonyl) to track excretion profiles.
Enzyme inhibition : Test CYP450 isoform interactions (CYP3A4, CYP2D6) using fluorogenic substrates.
- Outcome : Major metabolites (e.g., hydroxylated pyridine) may inform structural modifications to enhance metabolic stability .
Q. What computational approaches predict target interactions and optimize binding affinity?
- Tools :
- Molecular dynamics (MD) : Simulate binding to proposed targets (e.g., 100 ns simulations in GROMACS).
- Free energy perturbation (FEP+) : Calculate ΔΔG for substituent modifications (e.g., replacing Cl with CF3).
- QSAR models : Train on analog datasets (IC50 vs. descriptors like LogP, PSA) to prioritize synthetic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
